Fmoc-Ala-OH-13C3,15N

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

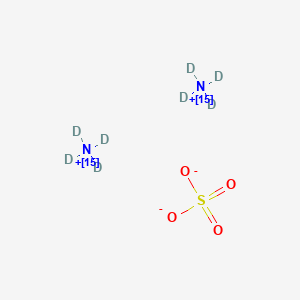

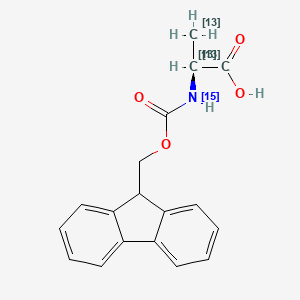

Fmoc-Ala-OH-13C3,15N: est un analogue marqué de la N-Fmoc-L-alanine. Il s'agit d'une forme protégée par Fmoc de la L-alanine, où l'alanine est marquée par des isotopes de carbone-13 et d'azote-15. Ce composé est principalement utilisé dans la synthèse de peptides et les études de RMN biologique en raison de son marquage isotopique, qui permet une analyse structurale et fonctionnelle détaillée.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de Fmoc-Ala-OH-13C3,15N implique l'incorporation de carbone et d'azote isotopiquement marqués dans la molécule d'alanine. La voie de synthèse générale comprend:

Protection par Fmoc : Le groupe amino de la L-alanine est protégé en utilisant le groupe Fmoc (9-fluorénylméthoxycarbonyle).

Marquage isotopique : Les atomes de carbone et d'azote dans l'alanine sont remplacés par leurs contreparties isotopiques, 13C et 15N, respectivement.

Méthodes de production industrielle : La production industrielle de Fmoc-Ala-OH-13C3,15N implique généralement une synthèse à grande échelle utilisant des synthétiseurs de peptides automatisés. Le processus comprend:

Synthèse peptidique en phase solide (SPPS) : Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide.

Purification : Le peptide synthétisé est ensuite clivé de la résine et purifié en utilisant des techniques telles que la chromatographie liquide haute performance (HPLC).

Analyse Des Réactions Chimiques

Types de réactions :

Oxydation : Fmoc-Ala-OH-13C3,15N peut subir des réactions d'oxydation, impliquant généralement la conversion du groupe amino en un groupe nitro.

Réduction : Les réactions de réduction peuvent convertir le groupe nitro en un groupe amino.

Substitution : Le groupe Fmoc peut être substitué par d'autres groupes protecteurs ou groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs comme l'acide trifluoroacétique (TFA) pour la déprotection.

Produits principaux : Les produits principaux formés à partir de ces réactions comprennent diverses formes protégées et déprotégées d'alanine, ainsi que des dérivés avec différents groupes fonctionnels.

Applications de la recherche scientifique

Chimie : Fmoc-Ala-OH-13C3,15N est largement utilisé dans la synthèse de peptides, permettant l'incorporation d'acides aminés isotopiquement marqués dans les peptides et les protéines. Cela facilite les études structurales et fonctionnelles détaillées en utilisant des techniques telles que la spectroscopie RMN.

Biologie : Dans la recherche biologique, Fmoc-Ala-OH-13C3,15N est utilisé pour étudier les interactions protéine-protéine, les mécanismes enzymatiques et les voies métaboliques. Le marquage isotopique permet un suivi et une analyse précis de ces processus.

Médecine : Dans la recherche médicale, ce composé est utilisé dans le développement d'outils diagnostiques et d'agents thérapeutiques. Le marquage isotopique aide à l'identification et à la quantification de biomolécules dans des systèmes biologiques complexes.

Industrie : Fmoc-Ala-OH-13C3,15N est utilisé dans l'industrie pharmaceutique pour le développement de nouveaux médicaments et dans la production de peptides marqués à des fins de recherche et de diagnostic.

Mécanisme d'action

Le mécanisme d'action de Fmoc-Ala-OH-13C3,15N implique son incorporation dans les peptides et les protéines, où il sert d'analogue marqué pour les études structurales et fonctionnelles. Les marqueurs isotopiques (13C et 15N) permettent une analyse détaillée en utilisant la spectroscopie RMN, fournissant des informations sur la structure moléculaire, la dynamique et les interactions des peptides et des protéines marqués.

Applications De Recherche Scientifique

Chemistry: Fmoc-Ala-OH-13C3,15N is widely used in peptide synthesis, allowing for the incorporation of isotopically labeled amino acids into peptides and proteins. This facilitates detailed structural and functional studies using techniques such as NMR spectroscopy.

Biology: In biological research, this compound is used to study protein-protein interactions, enzyme mechanisms, and metabolic pathways. The isotopic labeling allows for precise tracking and analysis of these processes.

Medicine: In medical research, this compound is used in the development of diagnostic tools and therapeutic agents. The isotopic labeling aids in the identification and quantification of biomolecules in complex biological systems.

Industry: this compound is used in the pharmaceutical industry for the development of new drugs and in the production of labeled peptides for research and diagnostic purposes.

Mécanisme D'action

The mechanism of action of Fmoc-Ala-OH-13C3,15N involves its incorporation into peptides and proteins, where it serves as a labeled analogue for structural and functional studies. The isotopic labels (13C and 15N) allow for detailed analysis using NMR spectroscopy, providing insights into the molecular structure, dynamics, and interactions of the labeled peptides and proteins.

Comparaison Avec Des Composés Similaires

Composés similaires :

- Fmoc-Leu-OH-13C6,15N

- Fmoc-Val-OH-1-13C

- Fmoc-Gly-OH-1-13C

- Fmoc-Arg(Pbf)-OH-13C6,15N4

Comparaison : Fmoc-Ala-OH-13C3,15N est unique en raison de son marquage isotopique spécifique de l'alanine avec 13C et 15N. Cela permet des études RMN détaillées qui ne sont pas possibles avec des analogues non marqués ou différemment marqués. Comparé à d'autres acides aminés marqués, Fmoc-Ala-OH-13C3,15N fournit des informations spécifiques sur la structure et la fonction des peptides et des protéines contenant de l'alanine.

Propriétés

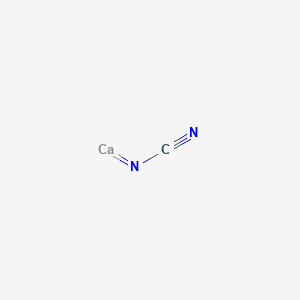

Formule moléculaire |

C18H17NO4 |

|---|---|

Poids moléculaire |

315.30 g/mol |

Nom IUPAC |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)(1,2,3-13C3)propanoic acid |

InChI |

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i1+1,11+1,17+1,19+1 |

Clé InChI |

QWXZOFZKSQXPDC-SCMTXWLBSA-N |

SMILES isomérique |

[13CH3][13C@@H]([13C](=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

SMILES canonique |

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium 3,3'-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate)](/img/structure/B12059282.png)

![5-Hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione](/img/structure/B12059340.png)